molecular formula C29H38N2O3 B11560400 1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea

1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea

Cat. No.: B11560400
M. Wt: 462.6 g/mol
InChI Key: CCRRLWPHZUFUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea is an organic compound that belongs to the class of ureas It features a phenyl group substituted with a decyloxy chain and a naphthalen-1-yloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea typically involves the reaction of 4-(decyloxy)aniline with 2-(naphthalen-1-yloxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The phenyl and naphthalen-1-yloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
  • 1-[4-(Decyloxy)phenyl]-3-[2-(3,4-dimethylphenoxy)ethyl]urea
  • 1-[4-(Decyloxy)phenyl]-3-[2-(1-piperidinyl)ethyl]urea

Uniqueness: 1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea is unique due to the presence of both a decyloxyphenyl group and a naphthalen-1-yloxyethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C29H38N2O3

Molecular Weight

462.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(2-naphthalen-1-yloxyethyl)urea

InChI

InChI=1S/C29H38N2O3/c1-2-3-4-5-6-7-8-11-22-33-26-19-17-25(18-20-26)31-29(32)30-21-23-34-28-16-12-14-24-13-9-10-15-27(24)28/h9-10,12-20H,2-8,11,21-23H2,1H3,(H2,30,31,32)

InChI Key

CCRRLWPHZUFUPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.